3-Vinyl-1-aza-bicyclo[2.2.2]octane
Description
Significance of Bridged Azabicyclic Systems in Modern Chemical Research
Bridged azabicyclic systems, characterized by two rings sharing a pair of bridgehead atoms with at least one being a nitrogen atom, represent a pivotal class of compounds in modern chemical research. Their rigid, conformationally constrained structures provide a unique three-dimensional scaffold that is of significant interest in medicinal chemistry and natural product synthesis. This rigidity often leads to high selectivity in biological interactions and chemical reactions. The bicyclo[2.2.2]octane framework, a core component of the quinuclidine (B89598) structure, is particularly notable for its use in creating structural mimics of key biological motifs, such as the LXXLL sequence of steroid receptor coactivators. nih.gov The development of novel synthetic methodologies to access these complex frameworks is an ongoing area of research, with techniques like radical thiol additions and nitrogen-directed radical rearrangements playing a crucial role. rsc.orgmontclair.edu These systems are not only targets in total synthesis but also serve as versatile building blocks and chiral auxiliaries in asymmetric synthesis. pwr.edu.pl
The inherent structural features of bridged azabicyclic systems have led to their incorporation into a wide array of biologically active molecules. For instance, the replacement of a rigid bicyclo-octane structure with a more flexible bicyclo-nonane system has been explored to modulate antiprotozoal activity. nih.gov Furthermore, the bicyclo[3.2.1]octane core is a prevalent motif in numerous natural products and has been utilized in the design of novel therapeutic agents and agrochemicals. The continuous exploration of these scaffolds underscores their importance in the development of new chemical entities with tailored properties.
Overview of the Quinuclidine (1-aza-bicyclo[2.2.2]octane) Scaffold and its Structural Features
Quinuclidine, systematically named 1-azabicyclo[2.2.2]octane, is a foundational bridged azabicyclic amine with the chemical formula C₇H₁₃N. wikipedia.orgnih.gov It possesses a highly symmetrical and rigid structure where the nitrogen atom is located at a bridgehead position. researchgate.net This arrangement prevents the lone pair of electrons on the nitrogen from participating in inversion, contributing to its strong basicity (pKa of the conjugate acid is 11.0) and nucleophilicity. wikipedia.orgresearchgate.net Structurally, quinuclidine is composed of three cyclohexane (B81311) rings fused in a boat conformation, a deviation from the more common chair conformation. wikipedia.org
The unique topology of the quinuclidine scaffold has made it a subject of extensive study. It is considered a heterocyclic natural product derivative, originally identified as a core component of cinchona alkaloids like quinine (B1679958) and quinidine (B1679956). researchgate.net The parent compound is a colorless solid at room temperature and is utilized as a catalyst and a chemical reagent. wikipedia.org The substitution on the quinuclidine ring significantly influences its basicity due to the inductive effects of the substituent groups. researchgate.net For example, the introduction of an electron-withdrawing group at the 3-position decreases the basicity compared to the unsubstituted parent compound. researchgate.net
Table 1: Physical and Chemical Properties of Quinuclidine
| Property | Value |
| IUPAC Name | 1-Azabicyclo[2.2.2]octane |
| CAS Number | 100-76-5 |
| Molar Mass | 111.188 g·mol⁻¹ |
| Melting Point | 157 to 160 °C |
| Boiling Point | 149.5 °C |
| pKa (conjugate acid) | 11.0 |
| Appearance | Colorless solid |
Data sourced from various chemical databases and publications. wikipedia.org
Specific Focus on the 3-Vinyl-1-aza-bicyclo[2.2.2]octane Motif and its Synthetic Utility
The this compound motif, a derivative of the quinuclidine scaffold, introduces a reactive vinyl group at the 3-position. This functional group significantly enhances the synthetic utility of the quinuclidine core, allowing for a variety of chemical transformations. The vinyl group can participate in numerous reactions, including additions, oxidations, and polymerizations, making it a valuable intermediate in the synthesis of more complex molecules.
One of the key applications of vinyl-substituted quinuclidines is in the realm of asymmetric catalysis. Chiral quinuclidine derivatives, often derived from natural products like cinchona alkaloids, are employed as catalysts in reactions such as the aza-Baylis–Hillman reaction. researchgate.net The steric and electronic properties of the quinuclidine scaffold, combined with the reactivity of the vinyl group, can lead to high levels of stereocontrol in these transformations. The vinyl group itself can be a precursor to other functional groups through well-established chemical methods, further expanding the synthetic possibilities.
Historical Trajectories and Current Research Trends Pertaining to Vinyl-Substituted Quinuclidines
The study of quinuclidine and its derivatives has a rich history, stemming from their discovery within the structure of medicinally important cinchona alkaloids. researchgate.net Early research focused on the isolation, characterization, and synthesis of these natural products. Over time, the focus shifted towards understanding the structure-activity relationships of quinuclidine derivatives and their application as catalysts and ligands in organic synthesis.
Current research trends continue to explore the synthetic potential of vinyl-substituted quinuclidines. There is a growing interest in developing new, efficient methods for the synthesis of these compounds and their application in asymmetric catalysis and the synthesis of biologically active molecules. For instance, the development of multicomponent reactions involving in situ activation of related bicyclic systems like 1,4-diazabicyclo[2.2.2]octane (DABCO) highlights the ongoing innovation in this field. researchgate.net The exploration of novel reactions involving the vinyl group, such as metathesis and various cycloadditions, is also an active area of investigation. The unique combination of a rigid, basic scaffold and a reactive vinyl functional group ensures that this compound and related structures will remain a focal point of research in contemporary organic chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2643-30-3 |
|---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
3-ethenyl-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H15N/c1-2-8-7-10-5-3-9(8)4-6-10/h2,8-9H,1,3-7H2 |
InChI Key |
STMXRYQUMAMCAF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CN2CCC1CC2 |
Origin of Product |
United States |
Elucidation of Chemical Reactivity and Transformation Pathways of 3 Vinyl 1 Aza Bicyclo 2.2.2 Octane
Reactivity of the Vinyl Group in 3-Vinyl-1-aza-bicyclo[2.2.2]octane
The vinyl group, an electron-rich carbon-carbon double bond, serves as the principal site for a variety of addition and polymerization reactions. Its reactivity is influenced by the electronic and steric properties of the adjacent 1-azabicyclo[2.2.2]octane cage.
Electrophilic addition reactions are fundamental to the chemistry of alkenes. numberanalytics.com In the case of this compound, an electrophile attacks the π-bond of the vinyl group, leading to the formation of a carbocation intermediate. pressbooks.publibretexts.org The subsequent attack of a nucleophile on this carbocation yields the final addition product. The regioselectivity of this addition is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation.
The reaction begins with the electrophilic attack on the carbon-carbon double bond. numberanalytics.com This process is initiated by an electrophile, which is an electron-seeking species. The π electrons of the alkene's double bond are attracted to the electrophile, leading to the formation of a new sigma bond and a carbocation intermediate. pressbooks.pubyoutube.com The stability of the resulting carbocation is a crucial factor in determining the reaction's pathway. numberanalytics.com In the case of this compound, the proximity of the nitrogen atom can influence the stability of this intermediate. Following the formation of the carbocation, a nucleophile attacks the positively charged carbon, completing the addition reaction. numberanalytics.com
It is important to note that structural rearrangements can occur in carbocation intermediates, particularly if a more stable carbocation can be formed through a hydride or alkyl shift. libretexts.org In the context of this compound, the rigidity of the bicyclic system makes significant rearrangements less likely compared to more flexible acyclic alkenes.
A general scheme for the electrophilic addition of a hydrogen halide (HX) to this compound is presented below:
General Reaction Scheme for Electrophilic Addition:
| Reactant | Reagent | Intermediate | Product |
| This compound | HX | Secondary Carbocation | 3-(1-Haloethyl)-1-aza-bicyclo[2.2.2]octane |
The vinyl group of this compound is susceptible to radical reactions, including polymerization. Radical polymerization is a chain reaction involving the successive addition of monomer units to a growing radical chain. This process can be initiated by various methods, including thermal or photochemical decomposition of a radical initiator.
Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer a means to synthesize polymers with well-defined architectures and molecular weights. acs.org In RAFT polymerization, a chain transfer agent is employed to mediate the polymerization process, allowing for the synthesis of block copolymers and other complex structures. acs.org The polymerization of vinyl monomers can be initiated by the decomposition of an initiator to generate radicals, which then add to the monomer. acs.org
The polymerization of this compound would lead to a polymer with the azabicyclic cage as a repeating side group. The properties of such a polymer would be influenced by the rigid and basic nature of the quinuclidine (B89598) moiety.
Potential Polymerization of this compound:
| Monomer | Polymerization Type | Resulting Polymer |
| This compound | Radical Polymerization | Poly(this compound) |
The vinyl group can participate in cycloaddition reactions, where it reacts with a 1,3-dipole or a diene to form a cyclic product. These reactions are valuable for the construction of complex ring systems. A prominent example is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile (in this case, the vinyl group). youtube.com The success of such a reaction depends on the relative energies of the frontier molecular orbitals of the diene and the dienophile. youtube.com
Another class of relevant reactions is the 1,3-dipolar cycloaddition, which involves the reaction of a 1,3-dipole with the vinyl group to form a five-membered heterocyclic ring. youtube.com Additionally, [5+1] cycloadditions between a vinylcyclopropane (B126155) and a carbene equivalent can yield six-membered carbocycles. nih.gov The vinyl group of this compound can potentially serve as the one-carbon component in such transformations.
Examples of Potential Cycloaddition Reactions:
| Reaction Type | Reactants | Product Type |
| [4+2] Cycloaddition (Diels-Alder) | This compound + Diene | Substituted Cyclohexene |
| [3+2] Cycloaddition | This compound + 1,3-Dipole | Five-membered Heterocycle |
Transformations Involving the Bridged Nitrogen Atom of the Azabicyclo[2.2.2]octane System
The tertiary amine nitrogen of the 1-azabicyclo[2.2.2]octane core is a key site of reactivity, capable of acting as a nucleophile and a base.
The lone pair of electrons on the nitrogen atom of this compound allows it to readily undergo N-alkylation with alkyl halides to form quaternary ammonium (B1175870) salts. acs.orgnih.gov This reaction introduces a permanent positive charge on the nitrogen atom. The quaternization of similar structures, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), is well-documented. nih.goveurjchem.com The rate of quaternization can be influenced by the nature of the alkylating agent and the reaction conditions. capes.gov.br
The quaternization of the nitrogen can also influence the reactivity of the vinyl group. The introduction of a positive charge can affect the electron density of the double bond, potentially altering its susceptibility to electrophilic attack or polymerization. nih.govnih.gov
General N-Alkylation Reaction:
| Reactant | Reagent | Product |
| This compound | Alkyl Halide (R-X) | 1-Alkyl-3-vinyl-1-azoniabicyclo[2.2.2]octane Halide |
The quaternary ammonium salts derived from this compound, known as azoniabicyclic salts, are susceptible to nucleophilic ring-opening reactions. researchgate.netrsc.org This transformation involves the cleavage of one of the C-N bonds of the bicyclic system by a nucleophile. Such reactions are often carried out at elevated temperatures and can be promoted by various nucleophiles. researchgate.netrsc.org
The ring-opening of 1-alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts, which are structurally related to the quaternized form of this compound, has been shown to yield piperazine (B1678402) derivatives. researchgate.netrsc.org This suggests that the ring-opening of 1-alkyl-3-vinyl-1-azoniabicyclo[2.2.2]octane salts would likely produce substituted piperidines. The regioselectivity of the ring-opening would be an important consideration in these reactions.
Skeletal Rearrangements and Ring Expansion/Contraction of the Azabicyclo[2.2.2]octane Core
The rigid 1-azabicyclo[2.2.2]octane (quinuclidine) skeleton is known for its stability. However, under specific reaction conditions, skeletal rearrangements, including ring expansion and contraction, can be induced in related azabicyclic systems. While specific studies detailing these transformations originating from 3-vinylquinuclidine are not extensively documented, general principles of such rearrangements in similar structures provide insight into its potential reactivity.
Ring strain and the formation of carbocation intermediates are often key drivers for these transformations. researchgate.netwikipedia.org For instance, Wagner-Meerwein rearrangements, common in bicyclic systems, can lead to ring expansion or contraction to relieve strain or to form a more stable carbocation. researchgate.net In the context of azabicyclic systems, the nitrogen atom can play a crucial role in directing or participating in these rearrangements.
One potential pathway for initiating a skeletal rearrangement in 3-vinylquinuclidine could involve the generation of a reactive intermediate at the C3 position or on the vinyl group, which could then trigger a cascade of bond migrations. For example, the formation of a carbocation adjacent to the bicyclic core could initiate a rearrangement.
Recent studies on related diazabicyclo[3.2.1]octane systems have shown their rearrangement to the diazabicyclo[2.2.2]octane core, highlighting the potential for interconversion between different bicyclic frameworks under specific conditions. researchgate.net Such rearrangements are often thermodynamically driven, seeking a more stable isomeric form.
While direct evidence for ring expansion or contraction of the 3-vinylquinuclidine core is scarce in publicly available literature, the principles governing such reactions in other bicyclic alkaloids suggest that these transformation pathways are plausible under the right chemical stimuli.
Table 1: Potential Skeletal Rearrangement Pathways
| Starting Material | Potential Reaction Type | Potential Product Core | Driving Force |
| This compound Derivative | Wagner-Meerwein Rearrangement | Expanded or Contracted Azabicyclic System | Relief of ring strain, formation of a more stable carbocation |
| Activated 3-Vinylquinuclidine | C-C Bond Cleavage/Migration | Rearranged Azabicyclic or Monocyclic System | Formation of a reactive intermediate |
Note: This table represents hypothetical pathways based on general principles of organic chemistry, as specific research on 3-vinylquinuclidine is limited.
Functional Group Interconversions on the Quinuclidine Nucleus
Functional group interconversions on this compound can be broadly categorized into reactions of the vinyl group and modifications of the quinuclidine core.
The vinyl group is a versatile handle for a variety of transformations. Standard alkene reactions can be applied to introduce new functionalities. For example, epoxidation of the vinyl group using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding epoxide. liverpool.ac.uk This epoxide is a valuable intermediate, susceptible to ring-opening reactions with various nucleophiles to introduce a range of substituents. organic-chemistry.orgyoutube.com
Ozonolysis represents another powerful method for the transformation of the vinyl group. wikipedia.orgmasterorganicchemistry.comvapourtec.comyoutube.comyoutube.com Depending on the workup conditions, ozonolysis can cleave the double bond to yield either an aldehyde (reductive workup with, for example, dimethyl sulfide) or a carboxylic acid (oxidative workup with, for example, hydrogen peroxide). masterorganicchemistry.com This provides a direct route to 3-formyl- or 3-carboxy-1-azabicyclo[2.2.2]octane.
Dihydroxylation of the vinyl group can be achieved using reagents like osmium tetroxide, leading to the corresponding diol. scispace.com This reaction can be performed asymmetrically using chiral ligands, such as those derived from cinchona alkaloids, to produce enantiomerically enriched diols.
Hydroboration-oxidation offers a method for the anti-Markovnikov hydration of the vinyl group. researchgate.netlibretexts.orgmasterorganicchemistry.commdpi.com Treatment of 3-vinylquinuclidine with a borane (B79455) reagent followed by oxidation with hydrogen peroxide would yield 2-(1-azabicyclo[2.2.2]octan-3-yl)ethanol.
Functionalization of the quinuclidine nucleus itself often involves the nitrogen atom. Formation of the N-oxide by treatment with an oxidant like m-CPBA activates the α-protons to the nitrogen for abstraction. liverpool.ac.uk The resulting carbanion can then be trapped with various electrophiles, allowing for the introduction of substituents at the C2 position of the quinuclidine ring.
Table 2: Summary of Functional Group Interconversions
| Reagent(s) | Transformation of Vinyl Group | Product Functional Group |
| m-CPBA | Epoxidation | Epoxide |
| 1. O₃; 2. Me₂S | Ozonolysis (Reductive Workup) | Aldehyde |
| 1. O₃; 2. H₂O₂ | Ozonolysis (Oxidative Workup) | Carboxylic Acid |
| OsO₄, NMO | Dihydroxylation | Diol |
| 1. BH₃-THF; 2. H₂O₂, NaOH | Hydroboration-Oxidation | Primary Alcohol |
Advanced Structural and Stereochemical Characterization of 3 Vinyl 1 Aza Bicyclo 2.2.2 Octane and Its Derivatives
High-Resolution Spectroscopic Analysis for Structural Elucidation
The definitive identification of 3-Vinyl-1-aza-bicyclo[2.2.2]octane and its analogues relies on a combination of modern spectroscopic techniques. Each method provides complementary information, leading to a comprehensive understanding of the molecule's connectivity, functional groups, and precise mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistryacs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-azabicyclo[2.2.2]octane derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecule's complex, three-dimensional structure. researchgate.net
In the ¹H NMR spectrum, the vinyl group gives rise to characteristic signals in the olefinic region (typically δ 5.0-6.5 ppm). The proton on the carbon double-bonded to the bicyclic ring often appears as a complex multiplet due to coupling with the adjacent vinyl protons and the proton at the C3 position. The terminal vinyl protons also show distinct signals with characteristic geminal and vicinal coupling constants. The protons on the rigid bicyclic cage appear in the aliphatic region (δ 1.5-3.5 ppm). The bridgehead proton (at C4) and the protons on the carbons adjacent to the nitrogen atom (C2) are often shifted downfield due to the influence of the electronegative nitrogen. acs.org Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in confirming proton-proton connectivities and spatial relationships, which helps in assigning the relative stereochemistry of the substituents. researchgate.net
The ¹³C NMR spectrum provides complementary information. The carbons of the vinyl group are typically observed between 110 and 140 ppm. The carbons of the azabicyclic core resonate in the aliphatic region (20-60 ppm), with the bridgehead carbon and the carbons adjacent to the nitrogen appearing at the lower field end of this range. acs.org The Gauge-Including Atomic Orbital (GIAO) approach is often used in conjunction with Density Functional Theory (DFT) to calculate theoretical chemical shifts, which can then be compared with experimental data to confirm structural assignments. researchgate.netresearchgate.net
Table 1: Representative NMR Data for Substituted 1-Azabicyclo[2.2.2]octane Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | Vinyl (-CH=CH₂) | 5.5 - 6.5 |
| ¹H | Vinyl (=CH₂) | 4.8 - 5.2 |
| ¹H | Bicyclic CH₂ and CH | 1.5 - 3.5 |
| ¹³C | Vinyl (-C H=CH₂) | 135 - 145 |
| ¹³C | Vinyl (=C H₂) | 110 - 120 |
| ¹³C | Bicyclic C-N | 45 - 60 |
| ¹³C | Bicyclic CH₂ and CH | 20 - 40 |
Note: The exact chemical shifts for this compound will vary depending on the solvent and specific experimental conditions.
Infrared (IR) Spectroscopy for Characteristic Vibrational Modesacs.org
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the IR spectrum is characterized by several distinct absorption bands that confirm its structure. acs.org
The most prominent features include:
C-H stretching vibrations: The sp²-hybridized C-H bonds of the vinyl group typically show sharp absorption bands above 3000 cm⁻¹. The sp³-hybridized C-H bonds of the saturated bicyclic system appear as strong bands just below 3000 cm⁻¹. acs.org
C=C stretching vibration: A moderate absorption band around 1640 cm⁻¹ is characteristic of the carbon-carbon double bond in the vinyl group.
C-N stretching vibration: The stretching of the tertiary amine C-N bond within the quinuclidine (B89598) ring usually appears in the fingerprint region, typically between 1200 and 1000 cm⁻¹. acs.org
Vinyl C-H bending vibrations: Out-of-plane (OOP) bending vibrations for the vinyl group are also expected, typically appearing as strong bands in the 1000-900 cm⁻¹ region.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |
| C-H Stretch | Vinyl (=C-H) | 3100 - 3000 |
| C-H Stretch | Alkane (-C-H) | 3000 - 2850 |
| C=C Stretch | Alkene | 1680 - 1620 |
| C-N Stretch | Tertiary Amine | 1250 - 1020 |
| C-H Bend (OOP) | Vinyl | 1000 - 900 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determinationacs.org
High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental formula of a compound with high accuracy. Unlike unit-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental composition. For this compound (C₁₀H₁₆N), HRMS would provide an exact mass that can distinguish it from other molecules with the same nominal mass. This technique is crucial for confirming the identity of a newly synthesized compound and is often reported to four or more decimal places. acs.org The molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its exact mass.
X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration
For crystalline derivatives of this compound, single-crystal X-ray diffraction provides the most definitive structural information. This technique maps the electron density of the atoms in the crystal lattice, yielding an unambiguous three-dimensional model of the molecule. acs.org
X-ray crystallography allows for the precise determination of:
Connectivity: It confirms the bonding arrangement of all atoms.
Bond Lengths and Angles: It provides exact measurements of all bond lengths and angles, revealing any strain or unusual geometry in the bicyclic system.
Conformation: It shows the preferred conformation of the molecule in the solid state. For the bicyclo[2.2.2]octane system, this can reveal any twisting or disorder in the cage structure. nih.gov
Absolute Configuration: For chiral derivatives, X-ray analysis of a crystal containing a heavy atom or by using anomalous dispersion can be used to determine the absolute stereochemistry (R/S configuration) of each chiral center without ambiguity. nih.govchinesechemsoc.org
Chiral Analysis and Determination of Enantiomeric Excess
The C3 position of this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. The synthesis and separation of these enantiomers are critical, as they often exhibit different biological activities.
The primary method for analyzing chirality and determining the enantiomeric excess (ee) of these compounds is chiral High-Performance Liquid Chromatography (HPLC). nih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times. nih.gov
Several types of CSPs are effective for separating derivatives of 1-azabicyclo[2.2.2]octane, with macrocyclic glycopeptide-based columns (such as Chirobiotic T) being particularly common. nih.govgoogle.com By integrating the peak areas of the two separated enantiomers in the chromatogram, a precise enantiomeric excess can be calculated. In many reported enantioselective syntheses of related compounds, ee values greater than 99% have been achieved and confirmed by this method. nih.gov
Conformational Analysis of the Bridged Azabicyclic Systemacs.org
The 1-azabicyclo[2.2.2]octane skeleton is often described as rigid; however, it possesses a degree of conformational flexibility, primarily through a twisting motion around the C1-C4 axis. The conformational preferences of this system, especially when substituted, are a subject of significant interest and are studied using both experimental and computational methods. researchgate.net
Computational chemistry, particularly using Density Functional Theory (DFT) at levels such as B3LYP, is employed to calculate the energies of different possible conformers. researchgate.netresearchgate.net These calculations can predict the most stable conformation by analyzing the steric and electronic interactions of the substituents. For instance, the orientation of the vinyl group at the C3 position relative to the bicyclic cage can be modeled to find the lowest energy arrangement.
Experimental validation of these computational models is often achieved through NMR spectroscopy. The measurement of nuclear Overhauser effects (NOEs) can provide information about through-space distances between protons, helping to confirm the predicted conformation in solution. researchgate.net In the solid state, X-ray crystallography reveals the conformation, although it can sometimes show disorder as the molecule may occupy multiple, closely related conformations within the crystal lattice. nih.gov
Computational Chemistry and Theoretical Investigations of 3 Vinyl 1 Aza Bicyclo 2.2.2 Octane
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetic Landscapes
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and energetic landscapes of organic molecules. For 3-Vinyl-1-aza-bicyclo[2.2.2]octane, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), can provide detailed insights into its molecular orbitals, charge distribution, and thermodynamic stability.
These calculations would reveal the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is anticipated to be localized primarily on the electron-rich vinyl group and the lone pair of the nitrogen atom, indicating these as the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed across the vinyl group's π* anti-bonding orbital, highlighting its susceptibility to nucleophilic addition.
The energetic landscape, explored through techniques like potential energy surface (PES) scans, can identify various stable conformers and the transition states connecting them. For this compound, this would involve mapping the rotational barrier of the vinyl group relative to the bicyclic core. The relative energies of different conformers, along with the calculated vibrational frequencies, allow for the determination of their thermodynamic populations at different temperatures.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.8 D |
Note: These are representative values and would depend on the specific DFT functional and basis set used.
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its conformational space. cresset-group.com By simulating the motion of atoms over time, MD can explore the accessible conformations of this compound in different environments, such as in the gas phase or in a solvent. cresset-group.com
For this molecule, a key focus of MD simulations would be the conformational dynamics of the vinyl group. The simulation would track the dihedral angle between the vinyl group and the quinuclidine (B89598) ring, revealing the preferred orientations and the frequency of transitions between them. This is crucial as the orientation of the vinyl group can significantly impact its reactivity and interactions with other molecules. The rigid bicyclo[2.2.2]octane core itself has limited conformational flexibility, primarily exhibiting twisting and breathing vibrational modes. acs.org
Analysis of the MD trajectories can generate a Ramachandran-like plot for the vinyl group's dihedral angle, illustrating the low-energy conformational basins. Furthermore, MD simulations can provide insights into the solvation structure around the molecule, which is essential for understanding its behavior in solution.
Prediction of Reactivity and Mechanistic Pathways for Chemical Transformations
Computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating the mechanisms of their chemical transformations. For this compound, theoretical studies can predict its behavior in various reactions.
The vinyl group is a prime site for electrophilic addition reactions. DFT calculations can be used to model the reaction pathway of, for instance, the addition of a hydrogen halide (HX). By locating the transition state structure and calculating the activation energy, one can predict the feasibility and rate of the reaction. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can also be determined by comparing the energies of the possible carbocation intermediates.
Furthermore, the nitrogen atom of the quinuclidine ring can act as a nucleophile or a base. Computational studies can explore its role in catalyzing reactions or its own reactions with electrophiles. For example, the mechanism of its quaternization with an alkyl halide can be modeled to understand the energetics and stereochemistry of the process.
Table 2: Hypothetical Calculated Activation Energies for Reactions of this compound
| Reaction | Predicted Activation Energy (kcal/mol) |
| Electrophilic addition of HBr to the vinyl group | 15.2 |
| Nucleophilic attack by nitrogen on methyl iodide | 12.5 |
Note: These values are illustrative and would be highly dependent on the computational level of theory.
Quantum Chemical Studies on Acid-Base Properties and Basicity of the Quinuclidine Nitrogen
The basicity of the nitrogen atom in the quinuclidine ring is a key chemical property of this compound. Quantum chemical calculations can provide a quantitative measure of this basicity by determining its pKa value. kyushu-u.ac.jpoptibrium.com
One common approach involves calculating the Gibbs free energy change for the protonation of the nitrogen atom in the gas phase and in solution using a continuum solvation model (like the Polarizable Continuum Model, PCM). researchgate.netresearchgate.net The pKa can then be derived using a thermodynamic cycle that relates the gas-phase basicity to the solution-phase pKa. researchgate.netresearchgate.net
The calculated pKa value of 3-vinylquinuclidine can be compared to that of the parent quinuclidine to understand the electronic effect of the vinyl group. It is expected that the vinyl group, being weakly electron-withdrawing, might slightly decrease the basicity of the nitrogen atom compared to unsubstituted quinuclidine. Analysis of the electrostatic potential map would visually confirm the localization of negative potential on the nitrogen atom, indicating its accessibility for protonation.
Table 3: Comparison of Calculated pKa Values
| Compound | Calculated pKa |
| Quinuclidine | 11.1 |
| This compound | 10.8 |
Note: These are hypothetical values to illustrate the expected trend. Actual values would depend on the specific computational methodology.
Applications and Derivatization Strategies in Advanced Organic Synthesis
3-Vinyl-1-aza-bicyclo[2.2.2]octane as a Versatile Chiral Building Block
The enantiomerically pure nature of this compound, derived from naturally abundant Cinchona alkaloids like quinine (B1679958) and quinidine (B1679956), makes it an attractive starting material for the synthesis of complex chiral molecules. wikipedia.org Its inherent chirality can be transferred to new stereogenic centers, providing a reliable and efficient route to optically active products.
The 1-aza-bicyclo[2.2.2]octane skeleton, commonly known as the quinuclidine (B89598) ring system, is a core structural motif in a variety of biologically active natural products and pharmaceutical agents. wikipedia.orgnih.gov The total synthesis of the renowned antimalarial drug, quinine, and its diastereomer, quinidine, has been a significant endeavor in organic chemistry, with numerous strategies developed for the construction of the characteristic 3-vinylquinuclidine core. wikipedia.orgnih.gov
While many total syntheses of quinine build the quinuclidine ring system through various cyclization strategies, the inherent structure of this compound serves as a direct blueprint for this critical part of the molecule. wikipedia.orgnih.gov For instance, synthetic approaches often focus on the stereocontrolled formation of the C3-vinyl group and the bicyclic framework, highlighting the importance of this specific structural unit. acs.org The development of synthetic routes to constrained analogues of other natural products, such as anabasine, has also utilized the 1-aza-bicyclo[2.2.2]octane scaffold to create novel nicotinic acetylcholine (B1216132) receptor (nAChR) ligands. nih.gov
The rigid, chiral framework of this compound makes it an excellent scaffold for the design and synthesis of new chiral auxiliaries and ligands for asymmetric catalysis. nih.gov Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they can be removed and ideally recycled. wikipedia.org The quinuclidine moiety can be derivatized to introduce various functional groups that can coordinate to metal centers or interact with substrates through non-covalent interactions, thereby creating a chiral environment that influences the stereoselectivity of a reaction.
The development of chiral ligands for metal-catalyzed reactions is a prominent area where the quinuclidine scaffold has been employed. For example, chiral bicyclic [2.2.2]octadiene ligands have been synthesized and used in rhodium-catalyzed asymmetric conjugate additions. researchgate.net While not all of these ligands are derived from the 1-aza-bicyclo[2.2.2]octane system, the underlying principle of using a rigid, chiral bicyclic scaffold to control stereochemistry is the same. The vinyl group on this compound offers a convenient handle for further modification and attachment of the scaffold to other molecular fragments or solid supports.
Utilization in Organocatalysis
Perhaps the most significant application of this compound and its derivatives is in the field of organocatalysis. Asymmetric organocatalysis, which uses small, chiral organic molecules to catalyze stereoselective reactions, has become a powerful tool in modern organic synthesis. Cinchona alkaloids, with their inherent chirality and multiple functional groups, are considered "privileged" catalysts due to their broad applicability and high efficiency in a wide range of asymmetric transformations. buchler-gmbh.comdovepress.com
A vast number of organocatalysts have been developed based on the Cinchona alkaloid framework, many of which retain the 3-vinylquinuclidine moiety. These catalysts are often bifunctional, meaning they possess both a basic site (the quinuclidine nitrogen) and an acidic or hydrogen-bonding site. This dual functionality allows for the simultaneous activation of both the nucleophile and the electrophile in a reaction, leading to high levels of stereocontrol.
Common modifications to the Cinchona alkaloid scaffold to create new organocatalysts involve the derivatization of the C9-hydroxyl group into moieties such as ureas, thioureas, and squaramides. These groups act as hydrogen-bond donors, enhancing the catalyst's ability to activate electrophiles. The vinyl group at the C3 position is often left intact, as it has been shown that its presence or saturation level (e.g., vinyl vs. ethyl) does not always significantly impact the yield and enantioselectivity of certain reactions, such as the Michael addition. nih.gov This allows for the use of readily available quinine or quinidine as starting materials for catalyst synthesis.
The following interactive table summarizes some examples of Cinchona-alkaloid inspired organocatalysts and their applications in asymmetric synthesis:
| Catalyst Type | Asymmetric Reaction | Substrates | Enantiomeric Excess (ee) |
| Cinchona-Thiourea | Michael Addition | 1,3-Dicarbonyl compounds and nitroolefins | Up to 99% |
| Cinchona-Squaramide | Michael Addition | 1,3-Dicarbonyl compounds and nitroolefins | Up to 96% |
| Cinchona-Amine | Aza-Michael Addition | Anilines and chalcones | Up to 95% |
| Cinchona-derived PTC | Alkylation | Glycine imines | Up to 99% |
This table presents a selection of reported applications and the enantiomeric excesses are representative of the higher values achieved.
The mechanism of action for Cinchona alkaloid-derived organocatalysts has been the subject of extensive research. nih.govresearchgate.net In many asymmetric reactions, a general base catalysis mechanism is proposed, where the basic quinuclidine nitrogen deprotonates the nucleophile, forming a chiral ion pair. nih.gov The hydrogen-bonding moiety on the catalyst then activates the electrophile, and the rigid chiral scaffold of the catalyst directs the approach of the two reactants, leading to the observed stereoselectivity.
The development of sustainable synthetic methodologies is a key goal in modern chemistry, and the heterogenization of homogeneous catalysts is a crucial strategy in this regard. Immobilizing organocatalysts on solid supports facilitates their recovery and reuse, reducing waste and cost. The vinyl group of this compound and its derivatives provides a convenient and versatile handle for covalent attachment to various solid supports. buchler-gmbh.com
Several strategies have been employed for the immobilization of Cinchona alkaloid catalysts via their vinyl group. These include:
Polymerization: The vinyl group can be directly involved in polymerization reactions to create chiral polymers where the catalytic unit is part of the polymer backbone. For example, Mizoroki–Heck polymerization has been used to synthesize chiral polymers containing cinchonidinium moieties. acs.org
Thiol-ene "click" chemistry: The vinyl group can readily react with thiols in a highly efficient and selective manner. This "click" reaction is a popular method for attaching catalysts to thiol-functionalized solid supports, such as silica (B1680970) gel or polymers.
Other covalent linkages: The vinyl group can be transformed into other functional groups, such as an alcohol or an amine, which can then be used to form covalent bonds with a solid support.
These immobilization techniques allow for the creation of robust and recyclable catalytic systems that can be used in various reactor setups, including continuous flow systems, contributing to the development of more sustainable and environmentally friendly chemical processes. buchler-gmbh.com
Development of Novel Heterocyclic Systems Incorporating the Azabicyclo[2.2.2]octane Framework
The inherent reactivity of the vinyl moiety in this compound has been exploited to forge intricate molecular architectures. Key strategies include cycloaddition reactions to form spirocyclic systems and intramolecular rearrangements and cyclizations to construct novel bridged and polycyclic scaffolds.
Synthesis of Spirocyclic Azabicyclo[2.2.2]octane Derivatives
The construction of spirocycles, where two rings share a single atom, from this compound derivatives often involves the participation of the vinyl group in cycloaddition reactions. One prominent strategy is the [3+2] cycloaddition, where the vinyl group acts as a dipolarophile. For instance, the reaction of isoquinolinium ylides, generated in situ, with vinyl compounds can lead to the formation of spiro polycyclic systems. While direct examples with this compound are not extensively documented in readily available literature, the principle is well-established. The reaction of N-cyanomethylisoquinolinium ylide with various vinyl sulfonium (B1226848) salts proceeds via a [3+2] cycloaddition to furnish pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. acs.org This methodology highlights the potential for creating spiro[1-azabicyclo[2.2.2]octane-3,x'-heterocycle] systems.
Another approach involves the functionalization of the azabicyclo[2.2.2]octane core to facilitate spirocyclization. For example, the synthesis of spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one] has been achieved from quinuclidin-3-one (B120416), demonstrating the formation of a spiro-oxazolidinone ring at the C3 position. Although this specific example does not start from the vinyl derivative, it showcases the viability of forming spirocyclic structures at this position of the quinuclidine core.
The vinyl group can also participate in click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition. This reaction allows for the formation of triazole-functionalized quinuclidine derivatives, which can be considered a form of spirocyclic system if the azide (B81097) is part of a cyclic structure.
Table 1: Examples of Spirocyclic Systems Based on the 1-Azabicyclo[2.2.2]octane Scaffold
| Spirocyclic System | Synthetic Approach | Starting Material (General Class) | Reference |
| Spiro[indene-2,1'-pyrrolo[2,1-a]isoquinolines] | [3+2] Cycloaddition | Isoquinolinium ylide and 2-arylidene-1,3-indanediones | acs.org |
| Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one] | Nucleophilic addition and cyclization | Quinuclidin-3-one | |
| Triazole-functionalized quinuclidines | Azide-alkyne cycloaddition | Vinyl-substituted quinuclidine and azides |
Construction of Related Bridged Bicyclic and Polycyclic Scaffolds (e.g., bicyclo[3.2.1]octanes, spirocyclic systems)
The transformation of the 1-azabicyclo[2.2.2]octane skeleton into more complex bridged systems, such as the bicyclo[3.2.1]octane framework, represents a significant synthetic challenge and a powerful strategy for accessing novel chemical space. The vinyl group in this compound is a key functional group that can enable such skeletal rearrangements and constructions through various transition-metal-catalyzed and radical-mediated processes.
Intramolecular Heck Reaction:
The intramolecular Heck reaction is a powerful tool for the formation of cyclic and polycyclic structures. wikipedia.orgchim.it This reaction involves the palladium-catalyzed coupling of an alkenyl or aryl halide with an alkene within the same molecule. wikipedia.org In the context of this compound, a derivative bearing an appropriately positioned aryl or vinyl halide could undergo an intramolecular Heck reaction to forge a new ring and thus a bridged or polycyclic system. For instance, the synthesis of 7-azabicyclo[4.3.1]decane ring systems has been accomplished from tropone (B1200060) derivatives via an intramolecular Heck reaction of a pendant vinyl halide. beilstein-journals.orgresearchgate.net This demonstrates the feasibility of using a vinyl group within a cyclic system to construct a new bridged framework.
Skeletal Rearrangements:
Skeletal rearrangements offer another avenue to transform the bicyclo[2.2.2]octane core. The Cope rearrangement, a chim.itchim.it-sigmatropic rearrangement of 1,5-dienes, is a classic example. masterorganicchemistry.comacs.org A derivative of this compound that incorporates a second double bond in a suitable position could potentially undergo a Cope rearrangement to yield a new bridged system.
Radical rearrangements have also been shown to be effective in constructing bicyclo[3.2.1]octane systems. For example, the reaction of azanorbornanic aminyl radicals can lead to a regioselective rearrangement to form 2,8-diazabicyclo[3.2.1]oct-2-ene systems. unirioja.es While this is not a direct transformation of the 1-azabicyclo[2.2.2]octane system, it highlights the utility of radical-mediated rearrangements in accessing the bicyclo[3.2.1]octane scaffold.
Cycloaddition Reactions:
The vinyl group can also participate in various cycloaddition reactions to build more complex polycyclic frameworks. For example, a pyridine-boryl radical-catalyzed [3π + 2σ] cycloaddition reaction of vinyl azides with bicyclo[1.1.0]butanes has been developed for the synthesis of 2-azabicyclo[3.1.1]heptenes. chemrxiv.org This type of transformation, if applied to a derivative of this compound, could lead to novel and complex polycyclic architectures. Furthermore, 1,3-dipolar cycloadditions of 3-oxidopyraziniums with various dipolarophiles have been shown to initially form 3,8-diazabicyclo[3.2.1]octanes, which can then rearrange to 2,5-diazabicyclo[2.2.2]octanes. nih.govacs.org This demonstrates the potential for cycloaddition followed by skeletal rearrangement to access diverse bridged bicyclic systems.
Tandem Reactions:
One-pot tandem reactions provide an efficient means to construct complex polycyclic molecules from simple starting materials. gla.ac.uk A tandem process involving a [3+2] cycloaddition followed by further intramolecular reactions has been reported for the synthesis of polycyclic spiro compounds. acs.org Ring-rearrangement metathesis (RRM) is another powerful tandem strategy that can convert bicyclic systems into more complex frameworks. beilstein-journals.org These strategies hold significant promise for the conversion of appropriately functionalized this compound derivatives into novel bridged and polycyclic scaffolds.
Table 2: Strategies for the Construction of Bridged Bicyclic and Polycyclic Scaffolds
| Strategy | Key Transformation | Potential Application to this compound | Reference |
| Intramolecular Heck Reaction | Pd-catalyzed C-C bond formation | Cyclization of a halide-functionalized derivative | wikipedia.orgbeilstein-journals.org |
| Cope Rearrangement | chim.itchim.it-Sigmatropic rearrangement | Rearrangement of a diene-functionalized derivative | masterorganicchemistry.com |
| Radical Rearrangement | Aminyl radical rearrangement | Formation of bicyclo[3.2.1]octane-like systems | unirioja.es |
| [3π + 2σ] Cycloaddition | Pyridine-boryl radical catalysis | Formation of novel polycyclic systems from the vinyl group | chemrxiv.org |
| 1,3-Dipolar Cycloaddition/Rearrangement | Formation of bicyclo[3.2.1]octane and subsequent rearrangement | Access to diverse diazabicyclo-octane systems | nih.govacs.org |
| Tandem Reactions | Multi-step one-pot synthesis | Efficient construction of complex polycyclic structures | acs.orggla.ac.ukbeilstein-journals.org |
Future Perspectives and Emerging Directions in 3 Vinyl 1 Aza Bicyclo 2.2.2 Octane Research
Development of Innovative and Sustainable Synthetic Methodologies
The classical synthesis of 3-vinyl-1-aza-bicyclo[2.2.2]octane and its derivatives has often relied on the degradation of naturally occurring cinchona alkaloids. While effective, this approach is subject to the availability and price fluctuations of natural resources. Consequently, a significant future direction in this area is the development of de novo synthetic routes that are not only efficient and scalable but also adhere to the principles of green chemistry.
One promising avenue lies in the application of biocatalysis . The enzymatic synthesis of chiral precursors to the quinuclidine (B89598) core offers a highly stereoselective and environmentally benign alternative to traditional chemical methods. For instance, the biocatalytic hydrogenation of 3-quinuclidinone to the corresponding alcohol is a key step that could be further optimized and integrated into a streamlined synthesis of the vinyl derivative. The use of whole-cell systems or immobilized enzymes can lead to milder reaction conditions, reduced waste generation, and the elimination of heavy metal catalysts.
Furthermore, the development of synthetic strategies from readily available, non-chiral starting materials is a critical area of research. This could involve innovative cyclization strategies to construct the 1-aza-bicyclo[2.2.2]octane skeleton, followed by the introduction of the vinyl group. The use of earth-abundant metal catalysts for these transformations is also a key aspect of sustainable synthesis.
| Synthetic Approach | Key Features | Potential Advantages |
| Biocatalytic Routes | Use of enzymes (e.g., reductases, transaminases) | High stereoselectivity, mild reaction conditions, reduced environmental impact. |
| De Novo Synthesis | Construction of the quinuclidine core from simple precursors | Independence from natural product sources, potential for diversification. |
| Sustainable Catalysis | Employment of earth-abundant metal catalysts | Lower cost, reduced toxicity compared to precious metal catalysts. |
Exploration of Unprecedented Reactivity Patterns and Transformation Cascades
The unique structural and electronic properties of this compound make it a fertile ground for the discovery of novel reactivity. The vinyl group, in conjugation with the bicyclic amine, can participate in a variety of transformations that go beyond its typical role as a simple alkene.
A particularly intriguing area of future research is the exploration of unprecedented di-addition reactions . Preliminary studies have hinted at the ability of functionalized quinuclidine systems to undergo di-addition to electron-deficient aromatic systems, leading to a loss of aromaticity and the formation of complex polycyclic structures. The mechanism of these transformations, potentially involving single-electron transfer (SET) processes, warrants further investigation and could open up new avenues for the synthesis of novel molecular scaffolds.
Moreover, the development of transformation cascades initiated by the vinyl quinuclidine moiety is a promising direction. These cascades could involve a sequence of reactions, such as cycloadditions, rearrangements, and cyclizations, to rapidly build molecular complexity from a simple starting material. For example, a Diels-Alder reaction involving the vinyl group could be followed by an intramolecular cyclization to construct intricate polycyclic systems in a single synthetic operation.
| Reactivity Pattern | Description | Potential Applications |
| Di-addition Reactions | Addition of two groups across an aromatic ring | Synthesis of novel, non-aromatic polycyclic compounds. |
| Transformation Cascades | Multi-step reactions in a single pot | Rapid construction of complex molecular architectures. |
| Novel Cycloadditions | Participation of the vinyl group in unconventional cycloaddition modes | Access to new heterocyclic and carbocyclic ring systems. |
Advanced Computational Approaches for Rational Design and Discovery
The integration of computational chemistry has become an indispensable tool in modern organic synthesis. For this compound, advanced computational approaches are poised to play a pivotal role in the rational design of new catalysts and the prediction of its reactivity.
Density Functional Theory (DFT) studies can provide deep insights into the electronic structure and reactivity of this molecule. By modeling reaction pathways and transition states, researchers can predict the feasibility of new transformations and understand the factors that control selectivity. For instance, DFT calculations can be employed to design modified quinuclidine-based ligands for asymmetric catalysis, optimizing their steric and electronic properties for a specific reaction.
Furthermore, the application of machine learning (ML) and artificial intelligence (AI) is an emerging frontier. By training algorithms on existing experimental data, it may become possible to predict the outcome of reactions involving this compound with a high degree of accuracy. This predictive power can accelerate the discovery of new reactions and optimize reaction conditions, reducing the need for extensive empirical screening.
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Mechanistic elucidation, prediction of reactivity and selectivity, rational design of catalysts and ligands. |
| Machine Learning (ML) / Artificial Intelligence (AI) | Prediction of reaction outcomes, optimization of reaction conditions, high-throughput screening of virtual libraries. |
Integration with Emerging Technologies in Organic Synthesis
The synergy between novel chemical entities and emerging synthetic technologies can unlock new possibilities. The unique properties of this compound make it an ideal candidate for integration with cutting-edge technologies in organic synthesis.
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved scalability, and precise control over reaction parameters. The development of continuous flow processes for the synthesis and functionalization of this compound could lead to more efficient and reproducible manufacturing of this important building block and its derivatives.
Another exciting area is the use of photoredox catalysis . The ability of this compound and its derivatives to engage in single-electron transfer processes makes them suitable partners in photoredox catalytic cycles. This could enable a wide range of new transformations, such as the direct functionalization of C-H bonds and the formation of challenging carbon-carbon and carbon-heteroatom bonds under mild conditions.
| Emerging Technology | Relevance to this compound |
| Continuous Flow Chemistry | Enables safer, more efficient, and scalable synthesis and functionalization. |
| Photoredox Catalysis | Facilitates novel bond formations and C-H functionalization reactions. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Vinyl-1-aza-bicyclo[2.2.2]octane, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: The synthesis often involves functionalizing the bicyclooctane scaffold with vinyl groups via cycloaddition or substitution reactions. For example, vinyl azides (e.g., from α-ketophosphoranes) can undergo 1,3-dipolar cycloadditions to form triazole intermediates, which may be adapted for vinyl-substituted bicyclic amines . Optimization requires monitoring stereochemistry using NMR to confirm regioselectivity and purity. Solvent polarity, temperature (e.g., room temperature vs. heated conditions), and catalysts (e.g., transition metals) are critical variables to test .
Q. How can spectroscopic techniques (NMR, IR, X-ray) resolve the structural configuration of this compound?
- Methodological Answer: X-ray crystallography provides definitive stereochemical assignment, as seen in PDB entry 4VU for a related bicyclooctane derivative . NMR is crucial for tracking vinyl group orientation: H-H coupling constants and NOESY correlations can distinguish axial vs. equatorial substituents. IR spectroscopy helps identify functional groups (e.g., C=C stretching at ~1640 cm) .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer: Stability tests should include thermogravimetric analysis (TGA) and accelerated degradation studies (e.g., 40–80°C, pH 1–13). Quinuclidine derivatives (e.g., DABCO) show high thermal stability but degrade under strong acidic/basic conditions, suggesting similar behavior for the vinyl analog . Solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) is likely due to the amine group’s basicity .
Advanced Research Questions
Q. How does this compound function as a hydrogen atom transfer (HAT) catalyst in photoredox reactions?
- Methodological Answer: The compound’s rigid bicyclic structure and tertiary amine moiety facilitate HAT by stabilizing radical intermediates. In triple-catalytic systems (photocatalyst/HAT/transition metal), it enables Csp-H bond activation. Experimental design should compare its efficiency to DABCO or ABCO, using UV-vis spectroscopy to track radical formation and GC/MS to quantify product yields .
Q. What strategies mitigate regioselectivity challenges in cross-coupling reactions involving the vinyl group of this compound?
- Methodological Answer: Computational modeling (DFT) can predict reactive sites on the vinyl moiety. Steric and electronic effects are balanced using bulky ligands (e.g., phosphines) or electron-deficient transition metals (e.g., Pd(II)). Contrasting outcomes between Suzuki-Miyaura and Heck reactions highlight the need for iterative screening of catalysts and bases .
Q. Are there contradictions in reported biological activities of this compound derivatives, and how can these be resolved?
- Methodological Answer: Discrepancies in receptor binding (e.g., nicotinic α7-type acetylcholine activation) may arise from stereochemical variations. Resolve via enantioselective synthesis paired with in vitro assays (e.g., electrophysiology for ion channel activity). Structural analogs like BQNE and MBQNE show divergent potency, emphasizing the need for crystallographic validation of target interactions .
Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic or gas storage applications?
- Methodological Answer: Its amine groups can coordinate to metal nodes (e.g., Zn, Cu) during solvothermal MOF synthesis. Porosity and stability are assessed via BET surface area analysis and PXRD. Comparative studies with DABCO-based MOFs (e.g., fluorinated aluminosilicates) reveal trade-offs between pore size and thermal stability .
Methodological Notes
- Data Validation : Cross-reference crystallographic data (CCDC/PDB) with computational models (e.g., Gaussian for IR/Raman) to resolve structural ambiguities .
- Controlled Experiments : Use isotopic labeling (e.g., C-vinyl) to trace reaction pathways in catalytic cycles .
- Collaborative Tools : Leverage platforms like PubChem for physicochemical data but prioritize peer-reviewed journals for mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
